molecular formula C23H25N3 B1210858 N,N,N',N'-Tetramethylpararosaniline CAS No. 133502-50-8

N,N,N',N'-Tetramethylpararosaniline

Cat. No.: B1210858
CAS No.: 133502-50-8
M. Wt: 343.5 g/mol
InChI Key: XYSSGYHHAUSTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N',N'-Tetramethylpararosaniline (C₂₃H₂₆N₃⁺, molecular weight 344.212 g/mol) is a cationic triphenylmethane compound and a key intermediate in the degradation pathway of Crystal Violet (CV; hexamethylpararosaniline) . It is formed via sequential N-demethylation of CV by fungal or bacterial systems, such as Phanerochaete chrysosporium . Structurally, it retains the pararosaniline backbone but has four methyl groups attached to nitrogen atoms, distinguishing it from higher or lower methylated analogs.

This compound is significant in environmental and industrial contexts. For example, it is a biomarker in biodegradation studies of CV in microbial fuel cells (MFCs) and is utilized in forensic ink dating due to its stability profile .

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3/c1-25(2)21-13-7-18(8-14-21)23(17-5-11-20(24)12-6-17)19-9-15-22(16-10-19)26(3)4/h5-16,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSSGYHHAUSTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=N)C=C2)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158140
Record name N,N,N',N'-Tetramethylpararosaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133502-50-8
Record name 4,4′-[(4-Imino-2,5-cyclohexadien-1-ylidene)methylene]bis[N,N-dimethylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133502-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N',N'-Tetramethylpararosaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133502508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N',N'-Tetramethylpararosaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N′,N′-Tetramethyl-p-rosaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUZ3H9V7Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Table 1: Key Properties of Pararosaniline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Role in Degradation/Applications Stability Notes
Hexamethylpararosaniline (Crystal Violet) C₂₅H₃₀N₃⁺ 372.243 Parent compound; synthetic dye in inks, textiles High stability; degrades via demethylation
Pentamethylpararosaniline C₂₄H₂₈N₃⁺ 358.228 First CV metabolite; used in Gentian Violet mixtures Moderate stability; further demethylates
N,N,N',N'-Tetramethylpararosaniline C₂₃H₂₆N₃⁺ 344.212 Intermediate metabolite; ink aging tracer Intermediate stability; light-sensitive
Trimethylpararosaniline C₂₂H₂₄N₃⁺ 330.196 Final demethylation product; limited applications Low stability; rapid degradation

Structural and Functional Differences

  • Hexamethylpararosaniline (CV) : The fully methylated form with six methyl groups. It is highly stable and resistant to degradation, making it a persistent environmental pollutant . Its primary use is in ballpoint pen inks (99.9% of formulations) and textiles .
  • Pentamethylpararosaniline : Lacks one methyl group compared to CV. It is a major component of commercial Gentian Violet, often co-formulated with tetramethylpararosaniline for antimicrobial applications .
  • Tetramethylpararosaniline : Acts as a critical intermediate in CV biodegradation. In MFCs, its formation correlates with power density (e.g., 0.15–0.30 mW/m² in fungal systems) . Its presence in inks helps estimate manuscript age, as concentrations shift under light exposure .
  • Trimethylpararosaniline : The least methylated form, with minimal industrial relevance. It is rapidly degraded in microbial systems .

Stability and Degradation Pathways

  • Light Sensitivity : Tetramethylpararosaniline degrades faster than CV but slower than trimethylpararosaniline. One day of natural light exposure causes changes equivalent to one month in darkness .
  • Biodegradation Efficiency : In Phanerochaete chrysosporium cultures, CV degradation to tetramethylpararosaniline occurs within 7–14 days, with a decolorization rate of ~66.6% at 100–280 mg/L .
  • Electrochemical Activity : In MFCs, tetramethylpararosaniline formation correlates with power output, achieving electrode surface power densities up to 0.30 mW/m² .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,N',N'-Tetramethylpararosaniline
Reactant of Route 2
Reactant of Route 2
N,N,N',N'-Tetramethylpararosaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.